An In-depth Technical Guide to Selank Acetate: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Selank Acetate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selank (B1681610) acetate (B1210297) is a synthetic heptapeptide (B1575542) analogue of the endogenous immunomodulatory peptide tuftsin (B1682037). It has garnered significant interest within the scientific community for its pronounced anxiolytic, nootropic, and neuroprotective properties, with a notable absence of the sedative and amnestic side effects associated with traditional benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of Selank acetate. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Selank is a heptapeptide with the amino acid sequence L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolyl-glycyl-L-proline.[1] The addition of a Pro-Gly-Pro fragment to the C-terminus of tuftsin (Thr-Lys-Pro-Arg) enhances its metabolic stability.[2] It is most commonly available as an acetate salt.
The chemical identity and key physicochemical properties of Selank acetate are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | [3] |
| Molecular Formula | C33H57N11O9 · C2H4O2 | [4] |
| Molecular Weight | 811.9 g/mol | [4][5] |
| Amino Acid Sequence | Thr-Lys-Pro-Arg-Pro-Gly-Pro | [5][6] |
| Appearance | Crystalline solid | [4] |
| Solubility | Approx. 10 mg/mL in PBS (pH 7.2) | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Mechanism of Action
The biological effects of Selank are mediated through a complex interplay of multiple neural and molecular pathways. Its primary mechanisms of action include allosteric modulation of GABA-A receptors, influence on monoaminergic systems, and upregulation of brain-derived neurotrophic factor (BDNF).
Allosteric Modulation of the GABAergic System
Selank acts as a positive allosteric modulator of GABA-A receptors.[2][7] Unlike benzodiazepines, it does not bind to the benzodiazepine (B76468) binding site but rather influences the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). This modulation enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and contributing to its anxiolytic effects without causing sedation or dependence.[2] Studies have shown that Selank can alter the expression of genes encoding various subunits of the GABA-A receptor.[2]
Modulation of Monoaminergic Neurotransmitters
Selank has been shown to influence the levels and metabolism of key monoamine neurotransmitters, including serotonin (B10506) (5-HT) and dopamine (B1211576) (DA), in a region-specific manner within the brain.[8][9][10][11][12]
A study in mice demonstrated that a 0.3 mg/kg injection of Selank led to an increase in norepinephrine (B1679862) (NE) levels in the hypothalamus of both BALB/c and C57BL/6 mice.[8][12] The same study reported strain-dependent effects on dopamine metabolites; in C57BL/6 mice, levels of dioxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) increased in the frontal cortex and hippocampus, while they decreased in BALB/c mice.[8][12] Furthermore, Selank induced a decrease in serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in the hippocampus of BALB/c mice.[8][12]
In rats subjected to antenatal hypoxia, a condition leading to reduced dopamine levels, treatment with Selank (300 µg/kg, i.p.) resulted in significant increases in both noradrenaline and dopamine levels in all brain structures studied.[10] In the same study, Selank administration normalized the elevated serotonin levels observed in the neocortex and brainstem of hypoxia-exposed rats.[10]
These findings suggest that Selank's therapeutic effects may be partly attributable to its ability to restore balance within these crucial neurotransmitter systems.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Selank has been demonstrated to rapidly increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[13] BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF is a key mechanism underlying Selank's nootropic and neuroprotective effects.
The binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), triggers the autophosphorylation of the receptor and initiates several downstream signaling cascades.
Immunomodulatory Effects
Derived from the immunomodulatory peptide tuftsin, Selank also exhibits effects on the immune system.[14] It has been shown to modulate the expression of cytokines, such as interleukin-6 (IL-6), and influence the balance of T helper cell (Th1/Th2) responses.[14][15] This immunomodulatory activity may contribute to its overall therapeutic profile, particularly in conditions where there is an interplay between the nervous and immune systems.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in Selank research.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for the analysis of Selank, from assessing purity after synthesis to quantifying its concentration in biological matrices.[5]
Objective: To determine the purity of a Selank acetate sample or to quantify its concentration in a biological sample (e.g., plasma).
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile (B52724).[5]
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.[5]
-
Sample Preparation (for biological samples): Protein precipitation with acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. The supernatant is then injected into the HPLC system.[5]
Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is employed to investigate the effects of Selank on the expression of specific genes, such as those encoding GABA-A receptor subunits or BDNF.[2][7][16][17]
Objective: To quantify the change in mRNA levels of target genes in response to Selank treatment.
Methodology:
-
Cell/Tissue Culture and Treatment: Cells or animal tissues are treated with Selank at various concentrations and for different durations.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.[17]
-
qPCR: The qPCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green), primers specific for the target gene and a reference gene, and the cDNA template.[2][16]
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2][16]
-
Data Analysis: The cycle threshold (Ct) values are used to calculate the relative fold change in gene expression using the ΔΔCt method, with normalization to a stable reference gene.[7]
Radioligand Binding Assay for GABA-A Receptor Interaction
This assay is used to determine if and how Selank interacts with the GABA-A receptor.
Objective: To assess the effect of Selank on the binding of a radiolabeled ligand to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue.
-
Radioligand: [3H]GABA is commonly used as the radioligand.
-
Assay Conditions: The assay is performed in a buffer containing the membrane preparation, the radioligand, and varying concentrations of Selank.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine if Selank displaces the radioligand (competitive binding) or modulates its binding (allosteric modulation). Non-linear regression analysis is used to calculate parameters such as the IC50 or to assess changes in Bmax and Kd.
Behavioral Assays
A variety of behavioral assays in animal models are used to characterize the anxiolytic and nootropic effects of Selank.
The EPM is a widely used test to assess anxiety-like behavior in rodents.[18][19][20][21][22]
Objective: To evaluate the anxiolytic effects of Selank.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor with two open and two enclosed arms.[20][21]
-
Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).[22]
-
Parameters Measured: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters is indicative of an anxiolytic effect.[22]
-
Selank Administration: Selank is typically administered intraperitoneally (i.p.) or intranasally prior to the test. A study in rats with alcohol withdrawal symptoms showed that a single i.p. injection of 0.3 mg/kg Selank eliminated anxiety in the EPM test.[18]
The FST is a common behavioral test used to screen for antidepressant-like activity.[23][24][25][26]
Objective: To assess the potential antidepressant effects of Selank.
Methodology:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.[26]
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes), and the duration of immobility is recorded.[23][25]
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Selank Administration: Selank is administered prior to the test. One study found that Selank reduced the time mice spent immobile in the forced swim test.[4]
Conclusion
Selank acetate is a promising peptide with a complex and multifaceted mechanism of action that confers anxiolytic, nootropic, and neuroprotective properties. Its ability to allosterically modulate the GABAergic system, influence monoaminergic neurotransmission, and upregulate BDNF without the adverse effects of traditional anxiolytics makes it a compelling candidate for further research and therapeutic development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this unique neuropeptide.
References
- 1. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selank acetate | C35H61N11O11 | CID 155489759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. What is Selank Peptide? - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. [Effects of heptapeptide selank on the content of monoamines and their metabolites in the brain of BALB/C and C57Bl/6 mice: a comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Selank-induced normalizing effects on the integrative brain activity and biogenic amine level disorders due to antenatal hypoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptidesociety.org [peptidesociety.org]
- 11. Use of Selank to correct measures of integrative brain activity and biogenic amine levels in adult rats resulting from antenatal hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selank Peptide | Benefits, Uses & Mechanism of Action | Nūūtro [nuutro.co.uk]
- 14. Selank Peptide: Unraveling Its Potential in Neurological and Immunological Research - SM Mirror [smmirror.com]
- 15. [Antiviral activity of immunomodulator Selank in experimental influenza infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | GABA, Selank, and Olanzapine Affect the Expression of Genes Involved in GABAergic Neurotransmission in IMR-32 Cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Elevated plus maze protocol [protocols.io]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. lasa.co.uk [lasa.co.uk]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
